![molecular formula C20H19F3N8O B4578327 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine CAS No. 1006320-28-0](/img/structure/B4578327.png)
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound belongs to a broad class of pyrazolo[1,5-a]pyrimidines, which have been extensively studied for their varied chemical properties and potential applications in different fields of chemistry and pharmacology. Pyrazolo[1,5-a]pyrimidines are known for their diverse chemical reactivity and have been the subject of numerous synthetic and analytical studies.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves condensation reactions, cyclization processes, and modifications at different positions of the core structure to introduce a variety of substituents. These synthetic routes are designed to explore the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold for potential biological activity and material science applications (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of multiple nitrogen atoms, which play a crucial role in their chemical reactivity and potential interaction with biological targets. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structural aspects of these compounds, providing insights into their conformational preferences and reactivity patterns.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo a range of chemical reactions, including N-alkylation, cycloaddition, and nucleophilic substitution, which allow for the introduction of various functional groups. These reactions are instrumental in the synthesis of derivatives with enhanced chemical properties and potential biological activities (Jismy et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
Innovative Synthesis Methods : A study detailed a novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, showcasing a method that efficiently allows C–C, C–N, and C–S bond formation. This approach could be pivotal for generating new compounds with potential biological interest, highlighting the versatility and importance of such scaffolds in medicinal chemistry (Jismy et al., 2018).
Antimicrobial and Anticancer Properties : Research into 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones uncovered significant cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting these derivatives could serve as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) was discussed, pointing towards the medicinal potential of pyrazolo[1,5-a]pyrimidine derivatives (Rahmouni et al., 2016).
Antibacterial Evaluation : Synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines showed notable inhibitory properties against various pathogenic bacteria, highlighting the antimicrobial potential of such compounds. The study provided insights into the effects of substituents on biological activity, further underlining the importance of pyrazolo[1,5-a]pyrimidine scaffolds in developing new antimicrobial agents (Beyzaei et al., 2017).
Anti-inflammatory and Analgesic Properties : A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized to explore the in vivo and in vitro effects induced by structural modifications, revealing different anti-inflammatory activities based on substituent nature. This work suggests that these compounds could inhibit leukotrienes and/or prostaglandin biosynthesis with varying selectivity, presenting a foundation for developing non-ulcerogenic analgesic and anti-inflammatory drugs (Bruni et al., 1993).
properties
IUPAC Name |
[7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N8O/c1-3-29-12(2)13(10-26-29)15-4-7-24-18-14(11-27-30(15)18)19(32)28-9-6-16(20(21,22)23)31-17(28)5-8-25-31/h4-5,7-8,10-11,16H,3,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQVXVNDARBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100890 | |
Record name | [6,7-Dihydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006320-28-0 | |
Record name | [6,7-Dihydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006320-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6,7-Dihydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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